Procalcitonin - 83652-28-2

Procalcitonin

Catalog Number: EVT-10991200
CAS Number: 83652-28-2
Molecular Formula: C163H266N50O50S2
Molecular Weight: 3790.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Procalcitonin is under investigation in clinical trial NCT03440060 (Procalcitonin-guided Antibiotic Therapy During Severe Exacerbation of COPD).
A peptide prohormone precursor of CALCITONIN. It is normally present at low levels in serum, but is released into the bloodstream, primarily from neuroendocrine cells in the lungs and intestines, in response to INFLAMMATION and BACTERIAL INFECTIONS. It is a diagnostic marker for BACTEREMIA.
Source and Classification

Procalcitonin is classified as a biomarker for bacterial infections. It is produced in response to various stimuli, including endotoxins and cytokines such as interleukin-6 and tumor necrosis factor-alpha. The synthesis of procalcitonin occurs in numerous tissues beyond the thyroid gland, including the lungs and various organs, in response to infection or inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of procalcitonin begins with the transcription of the procalcitonin gene in the thyroid C cells. The pre-procalcitonin undergoes cleavage by endopeptidases, resulting in the formation of procalcitonin. This peptide consists of 116 amino acids and is further processed to yield calcitonin, which plays a role in calcium homeostasis . The half-life of procalcitonin in circulation is approximately 20 to 24 hours, making it suitable for monitoring infection progression and response to treatment .

Molecular Structure Analysis

Structure and Data

Procalcitonin is a polypeptide composed of 116 amino acids. Its molecular weight is approximately 13 kDa. The structure includes a signal peptide that is cleaved during processing to form the active peptide. The specific amino acid sequence contributes to its biological activity and interaction with receptors involved in immune responses .

Chemical Reactions Analysis

Reactions and Technical Details

Procalcitonin does not undergo typical chemical reactions like small molecules but instead participates in biological interactions that influence immune responses. Upon bacterial infection, cytokines stimulate its production, leading to elevated serum levels that signal an ongoing inflammatory process. The measurement of procalcitonin levels can be performed using various immunoassays, which detect its presence through specific antibody binding .

Mechanism of Action

Process and Data

The mechanism of action of procalcitonin involves its role as an inflammatory mediator. Elevated levels indicate a response to bacterial infections rather than viral ones, as procalcitonin levels rarely rise during viral infections. This specificity allows clinicians to differentiate between types of infections effectively. Procalcitonin acts by modulating immune responses and may influence the production of other cytokines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: Not explicitly defined due to its peptide nature.
  • Molecular Weight: Approximately 13 kDa.
  • Solubility: Soluble in aqueous solutions; stability varies with temperature and pH.
  • Half-life: Approximately 20 to 24 hours in circulation.

Procalcitonin can be quantified using various assays with sensitivities ranging from 0.05 ng/mL to higher concentrations depending on the method used (e.g., chemiluminescent microparticle immunoassay) .

Applications

Scientific Uses

Procalcitonin serves multiple roles in clinical medicine:

  • Diagnosis: It is widely used as a biomarker for diagnosing bacterial infections, particularly sepsis.
  • Guiding Antibiotic Therapy: Procalcitonin levels help determine the necessity and duration of antibiotic treatment; higher levels suggest bacterial infection requiring antibiotics.
  • Monitoring Disease Progression: Regular measurement can indicate treatment efficacy or disease progression during infections .
Introduction to Procalcitonin as a Biomarker

Historical Discovery and Initial Characterization

Procalcitonin was first identified in 1984 by Le Moullec and colleagues during cDNA library research focused on the calcitonin gene, though its diagnostic significance remained unrecognized for nearly a decade [1] [4]. The pivotal discovery emerged in 1993 when Assicot and colleagues demonstrated a strong correlation between elevated serum procalcitonin levels and bacterial infections, observing that procalcitonin concentrations increased significantly in patients with positive blood cultures while remaining low in viral infections and non-infectious inflammatory conditions [1] [7]. This seminal research established procalcitonin's fundamental characteristic as a bacteria-specific responder – a property attributed to its unique induction pathway involving lipopolysaccharides and proinflammatory cytokines (interleukin-1β, tumor necrosis factor-α, and interleukin-6), contrasted with suppression during viral infections due to interferon-γ [1] [4] [10].

Biochemically, procalcitonin is a 116-amino acid peptide with a molecular weight of 14.5 kDa, encoded by the calcitonin 1 gene on chromosome 11 [2] [6]. Under physiological conditions, procalcitonin production occurs predominantly in thyroid C-cells, where it undergoes proteolytic cleavage into calcitonin, katacalcin, and an N-terminal fragment, maintaining circulating levels below 0.05 ng/mL in healthy individuals [1] [9]. During systemic bacterial infection, however, extra-thyroidal tissues (including liver, pancreas, kidney, lung, intestine, and leukocytes) significantly upregulate procalcitonin production without further processing, leading to markedly elevated serum concentrations [1] [4]. This distinctive pathophysiology forms the foundation of procalcitonin's diagnostic utility.

Evolution of Clinical Applications in Infectious Disease Diagnostics

The clinical application of procalcitonin has expanded significantly beyond its initial sepsis identification role. Contemporary practice leverages procalcitonin's unique kinetics – detectable within 3-6 hours post-infection, peaking at 6-24 hours, and declining with a half-life of approximately 24 hours during effective treatment – making it valuable for both diagnosis and therapeutic monitoring [4] [9] [10]. This kinetic profile outperforms traditional biomarkers like C-reactive protein, which exhibits slower induction (12+ hours) and resolution kinetics [4] [10].

Table 1: Diagnostic Procalcitonin Cut-off Values Across Clinical Scenarios

Clinical ScenarioProcalcitonin Cut-off (ng/mL)Interpretation
Healthy Individuals<0.05Normal baseline
Systemic Infection Unlikely0.05 - <0.5Localized infection possible
Systemic Infection Possible0.5 - <2.0Consider non-infectious causes (trauma, surgery, cardiogenic shock)
Systemic Infection Likely2.0 - <10High probability of sepsis
Severe Sepsis/Septic Shock≥10High likelihood of severe bacterial sepsis or septic shock
Meningitis>0.5Suggests bacterial rather than viral origin
Infective Endocarditis>2.3High diagnostic accuracy for acute bacterial endocarditis

Multiple randomized controlled trials have validated antibiotic stewardship protocols using serial procalcitonin measurements to guide therapy duration. A 2023 meta-analysis of 26 trials (n=9,048 patients) demonstrated that procalcitonin-guided antibiotic therapy significantly reduced treatment duration by 1.79 days (95% CI: -2.65, -0.92) without increasing mortality risk [3]. Particularly compelling evidence supports procalcitonin-guided cessation in lower respiratory tract infections and sepsis, where algorithms recommend considering discontinuation when procalcitonin decreases by ≥80% from peak or falls below 0.5 ng/mL with clinical improvement [6] [9]. Implementation of these protocols has reduced antibiotic exposure by 23-35% in critical care settings, addressing the critical need for antimicrobial stewardship amid rising resistance patterns [3] [9].

Table 2: Comparative Characteristics of Inflammatory Biomarkers

CharacteristicProcalcitoninC-Reactive ProteinWhite Blood Cell CountLactate
Induction Time3-6 hours>12 hoursVariableLate (tissue hypoperfusion)
Peak Concentration6-24 hours36-50 hoursVariableVariable
Half-life~24 hours18-24 hoursHours to daysMinutes
Specificity for Bacterial InfectionHighModerateLowNone
Kinetic Monitoring ValueExcellentModerateLimitedLimited
Corticosteroid ImpactMinimalSignificant suppressionVariableNone
Major Clinical UtilitySepsis diagnosis, antibiotic stewardshipGeneral inflammation markerInfection screeningTissue perfusion assessment

Regulatory Approvals and Guideline Incorporation

Procalcitonin's integration into clinical practice has been formalized through significant regulatory and guideline developments. The United States Food and Drug Administration first cleared a procalcitonin assay (BRAHMS procalcitonin sensitive KRYPTOR) in 2008 for risk assessment of progression to severe sepsis and septic shock [1] [8]. Subsequent expansions approved procalcitonin for guiding antibiotic discontinuation in sepsis patients (2017) and initiating/discontinuing antibiotics in lower respiratory tract infections [6] [8]. These approvals now extend to 42 distinct procalcitonin assays utilizing various technologies including immunoluminometric, enzyme-linked immunofluorescent, chemiluminescent, electrochemiluminescent, and latex-enhanced immunoturbidimetric methodologies [6].

Major guidelines now explicitly endorse procalcitonin utilization. The Surviving Sepsis Campaign 2021 guidelines recommend: "Measurement of procalcitonin levels can be used to support shortening the duration of antibiotic therapy in sepsis patients" [9]. The World Health Organization included procalcitonin in its Second Model List of Essential In Vitro Diagnostics specifically "to guide antibiotic therapy or discontinuation in sepsis and lower respiratory tract infection" for tertiary care facilities [9]. These endorsements reflect robust evidence from multicenter trials like the PRORATA study, which demonstrated non-inferiority of procalcitonin-guided antibiotic management in septic critically ill patients [3] [6].

Despite these advancements, important limitations in procalcitonin interpretation persist. Non-infectious conditions including major trauma, burns, recent surgery, cardiogenic shock, immunomodulator therapy, and certain carcinomas (medullary thyroid, small cell lung, bronchial carcinoid) can elevate procalcitonin independently of infection [1] [2]. Renal dysfunction presents particular challenges, as chronic kidney disease patients exhibit elevated baseline procalcitonin (0.1-1.8 ng/mL in CKD stage 5), though the rate of decline during infection resolution appears unaffected [2] [6]. These contexts necessitate careful clinical correlation rather than reliance on isolated procalcitonin values.

Table 3: Established Limitations and Confounding Factors in Procalcitonin Interpretation

Confounding FactorImpact on Procalcitonin LevelsClinical Considerations
Major Trauma/SurgerySignificant elevationLevels should decline rapidly without infection; serial monitoring essential
BurnsModerate to severe elevationCorrelate with burn severity; use higher diagnostic thresholds
Cardiogenic ShockModerate elevationDistinguish from septic shock clinically
Renal Replacement TherapyVariable changesProcalcitonin decreases during hemodialysis; measure pre-dialysis
Chronic Kidney DiseaseElevated baselineHigher baseline thresholds needed; kinetics more valuable than single values
Medullary Thyroid CarcinomaMarked elevationConsider in differential diagnosis of persistently elevated procalcitonin
Neonatal Period (First 48 hours)Physiologically elevatedUse age-specific reference intervals; different cutoffs required
Biotin SupplementationPotential assay interferenceDiscontinue high-dose biotin (>5mg/day) ≥72 hours before testing
Localized InfectionsMinimal elevationLimited sensitivity for abscesses, empyema, or osteomyelitis

Properties

CAS Number

83652-28-2

Product Name

Procalcitonin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-16-(carboxymethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C163H266N50O50S2

Molecular Weight

3790.3 g/mol

InChI

InChI=1S/C163H266N50O50S2/c1-73(2)52-96(185-116(225)65-178-130(231)82(18)182-138(239)97(53-74(3)4)191-136(237)94(44-35-49-175-162(170)171)187-141(242)100(57-91-62-174-72-181-91)197-158(259)128(88(24)220)212-155(256)123(79(13)14)206-150(251)110-71-265-264-70-109(202-129(230)81(17)166)149(250)196-104(61-119(228)229)146(247)210-125(85(21)217)156(257)184-84(20)132(233)209-126(86(22)218)159(260)203-110)139(240)192-98(54-75(5)6)140(241)201-108(69-216)148(249)189-95(45-36-50-176-163(172)173)137(238)200-106(67-214)133(234)179-63-115(224)177-64-118(227)204-121(77(9)10)154(255)207-122(78(11)12)153(254)190-93(43-32-34-48-165)135(236)194-101(58-112(167)221)143(244)195-102(59-113(168)222)142(243)193-99(55-89-38-27-25-28-39-89)144(245)208-124(80(15)16)160(261)213-51-37-46-111(213)151(252)211-127(87(23)219)157(258)198-103(60-114(169)223)145(246)205-120(76(7)8)152(253)180-66-117(226)186-107(68-215)147(248)188-92(42-31-33-47-164)134(235)183-83(19)131(232)199-105(161(262)263)56-90-40-29-26-30-41-90/h25-30,38-41,62,72-88,92-111,120-128,214-220H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,221)(H2,168,222)(H2,169,223)(H,174,181)(H,177,224)(H,178,231)(H,179,234)(H,180,253)(H,182,239)(H,183,235)(H,184,257)(H,185,225)(H,186,226)(H,187,242)(H,188,248)(H,189,249)(H,190,254)(H,191,237)(H,192,240)(H,193,243)(H,194,236)(H,195,244)(H,196,250)(H,197,259)(H,198,258)(H,199,232)(H,200,238)(H,201,241)(H,202,230)(H,203,260)(H,204,227)(H,205,246)(H,206,251)(H,207,255)(H,208,245)(H,209,233)(H,210,247)(H,211,252)(H,212,256)(H,228,229)(H,262,263)(H4,170,171,175)(H4,172,173,176)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1

InChI Key

PBGNJGVTFINXOG-XJVRLEFXSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.